molecular formula C41H41NO5 B14152339 12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline CAS No. 716342-81-3

12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline

Cat. No.: B14152339
CAS No.: 716342-81-3
M. Wt: 627.8 g/mol
InChI Key: KGHKYHPMAJJXBM-UHFFFAOYSA-N
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Description

12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline is a complex organic compound belonging to the indolo[2,1-a]isoquinoline family. This compound is characterized by its unique structure, which includes benzyloxy and diethoxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline typically involves a multi-step process. One common method includes the iron-catalyzed radical cascade cyclization of 2-aryl-N-acryloyl indoles with carbazates . This reaction is carried out under mild conditions and demonstrates broad functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: FeCl2·4H2O in the presence of air.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various nucleophiles under mild conditions.

Major Products

Scientific Research Applications

12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate multiple biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

716342-81-3

Molecular Formula

C41H41NO5

Molecular Weight

627.8 g/mol

IUPAC Name

12-(3,4-diethoxyphenyl)-16,17-diethoxy-9-phenylmethoxy-1-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-2(11),3,5,7,9,12,14,16,18-nonaene

InChI

InChI=1S/C41H41NO5/c1-5-43-34-19-18-29(23-36(34)44-6-2)39-33-25-35(47-26-27-14-10-9-11-15-27)30-16-12-13-17-31(30)40(33)42-21-20-28-22-37(45-7-3)38(46-8-4)24-32(28)41(39)42/h9-19,22-25H,5-8,20-21,26H2,1-4H3

InChI Key

KGHKYHPMAJJXBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4CCN3C5=C2C=C(C6=CC=CC=C65)OCC7=CC=CC=C7)OCC)OCC)OCC

Origin of Product

United States

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